molecular formula C15H20N2O6 B408872 4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine

4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine

Cat. No.: B408872
M. Wt: 324.33g/mol
InChI Key: DWSSNYADLJAVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine is a complex organic compound with a molecular formula of C15H20N2O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine involves several stepsFor instance, the nitration of a dimethoxybenzene derivative can be achieved using red fuming nitric acid in glacial acetic acid at low temperatures . The reaction mixture is then poured into water, and the resulting precipitate is filtered and recrystallized from ethanol to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy groups could result in various substituted phenyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethoxy-2-nitrobenzoyl)-2,6-dimethylmorpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the nitrophenyl group may interact with cellular proteins or enzymes, leading to changes in cellular function .

Properties

Molecular Formula

C15H20N2O6

Molecular Weight

324.33g/mol

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-(2,6-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C15H20N2O6/c1-9-7-16(8-10(2)23-9)15(18)11-5-13(21-3)14(22-4)6-12(11)17(19)20/h5-6,9-10H,7-8H2,1-4H3

InChI Key

DWSSNYADLJAVDO-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.